4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide
Overview
Description
4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H15NO3S. It is known for its applications in proteomics research and other scientific fields . The compound features a benzenesulfonamide group substituted with a hydroxy-tert-butyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzenesulfonyl chloride with tert-butyl alcohol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonyl ketones, while reduction can produce benzenesulfonyl amines .
Scientific Research Applications
4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy-tert-butyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide
- Benzenesulfonamide, 4-(2-hydroxy-1,1-dimethylethyl)-
Uniqueness
4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide is unique due to the presence of the hydroxy-tert-butyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-10(2,7-12)8-3-5-9(6-4-8)15(11,13)14/h3-6,12H,7H2,1-2H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOTXJBKDRWYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453911 | |
Record name | 4-(1-Hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374067-96-6 | |
Record name | 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374067-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key transporters involved in the hepatobiliary transport of TA-0201CA?
A1: The research indicates that multiple transporters play a role in the movement of TA-0201CA within the liver and its subsequent excretion into the bile. Specifically, the study using sandwich-cultured rat hepatocytes identified the following transporters:
Q2: What evidence suggests that Mrp2 plays a significant role in the biliary excretion of TA-0201CA?
A2: The study utilized Eisai hyperbilirubinemic rats (EHBR), a model characterized by a genetic deficiency in Mrp2, to investigate the transporter's role in TA-0201CA excretion. The researchers observed that the biliary clearance of TA-0201CA was markedly lower in EHBR compared to normal Sprague-Dawley rats (SDR) []. This difference in clearance strongly suggests that Mrp2 contributes significantly to the efficient biliary excretion of TA-0201CA.
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